![molecular formula C13H11N3O4 B2803690 methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 899749-13-4](/img/structure/B2803690.png)

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

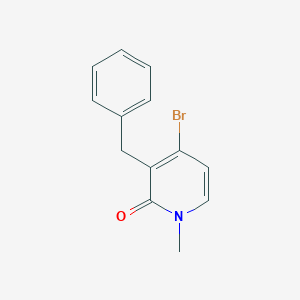

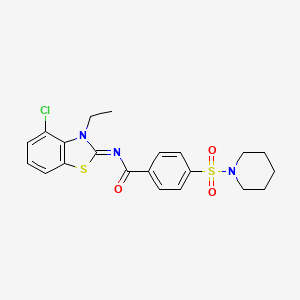

“Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazine-based compounds has been a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Various methods have been reported for the synthesis of pyridazine derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” includes a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications .Chemical Reactions Analysis

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess various biological properties .Physical And Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has shown that methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate serves as a critical intermediate in the synthesis of various heterocyclic compounds, including derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole. This versatility is due to its multifunctional reagent properties, which allow for transformations with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines under various conditions (Stanovnik et al., 2006).

Novel Compound Synthesis

Further studies have extended its application to the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These syntheses begin from ester functionalities connected directly to aromatic rings, showcasing the compound's utility in regiospecific transformations and intramolecular cyclization processes (Koza et al., 2013).

Preparation of Polyfunctional Heterocyclic Systems

The compound has also been utilized in the preparation of polyfunctional heterocyclic systems. This is accomplished through reactions with various synthons, leading to the formation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This wide range of synthetic capabilities underscores the compound's importance in medicinal chemistry and drug development processes (Pizzioli et al., 1998).

Antimicrobial and Antioxidant Activities

Additionally, derivatives synthesized from methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate have been evaluated for their antimicrobial and antioxidant activities. This research indicates the potential pharmaceutical applications of the compound and its derivatives, providing a foundation for the development of new therapeutic agents (Shah, 2014).

Direcciones Futuras

Pyridazine-based systems have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds . This suggests that there is potential for future research and development in this area.

Mecanismo De Acción

Target of Action

Pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives can interact with various biological targets leading to a wide range of physiological effects . For instance, some compounds like 5-acyl-N-methyl derivative have been seen to be active in inhibition of prostaglandin E2 and interleukin activity .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological activities .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .

Propiedades

IUPAC Name |

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBBXAUGVWMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)

![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)